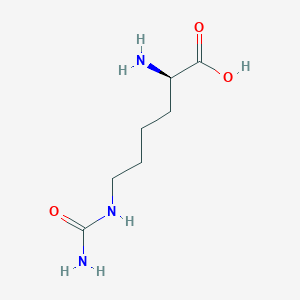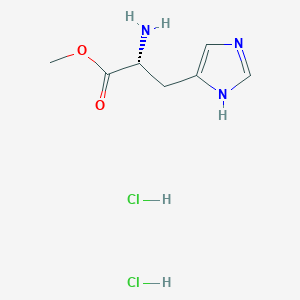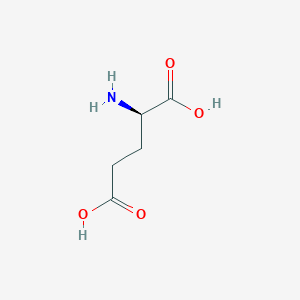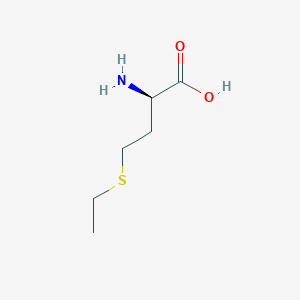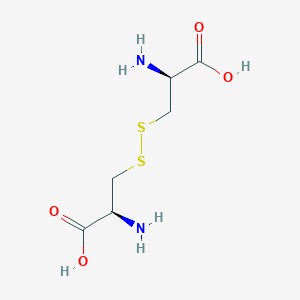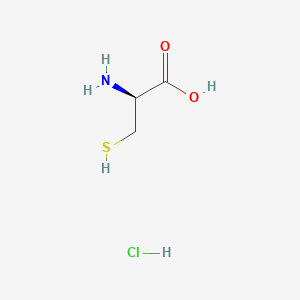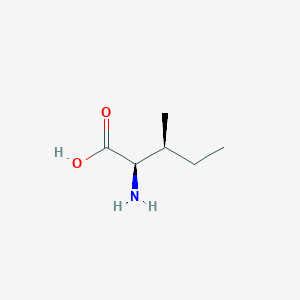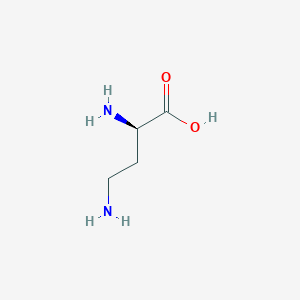
D-2,4-Diaminobutyric acid
描述
D-2,4-diaminobutyric acid is a 2,4-diaminobutyric acid that has R-configuration. It has a role as a bacterial metabolite. It derives from a butyric acid. It is an enantiomer of a L-2,4-diaminobutyric acid.
作用机制
Target of Action
It’s known that similar compounds interact with various receptors and enzymes in the body
Mode of Action
It’s plausible that it interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various metabolic and signaling pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . The bioavailability of ®-2,4-Diaminobutanoic acid would depend on these ADME properties.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-2,4-Diaminobutanoic acid. Factors such as temperature, pH, and concentration can affect enzyme activity, which in turn can influence the action of the compound . Additionally, external factors like acid rain can alter soil physicochemical and biochemical processes, potentially influencing the action of compounds like ®-2,4-Diaminobutanoic acid .
属性
IUPAC Name |
(2R)-2,4-diaminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSCSPNOLGXSM-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801339989 | |
| Record name | (2R)-2,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26908-94-1 | |
| Record name | 2,4-Diaminobutyric acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINOBUTYRIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08TNR2VVMT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-2,4-Diaminobutyric acid interact with its target and what are the downstream effects?
A: this compound (D-Dbu) is known to interact with neuronal nitric oxide synthase (nNOS). [] As a component of dipeptide amides, D-Dbu contributes to the inhibition of nNOS activity. This inhibition is thought to arise from the interaction of the dipeptide amide with the active site of nNOS. [] While the exact mechanism remains under investigation, variations in the structure of the dipeptide amide, particularly the chirality of the amino acids involved, significantly influence its potency and selectivity for nNOS over other isoforms like eNOS. []
Q2: What is the structural characterization of this compound?
A2: this compound is a non-proteinogenic amino acid. While specific spectroscopic data is not provided in the provided research, its molecular formula is C4H10N2O2, and its molecular weight is 118.13 g/mol. It is structurally similar to the proteinogenic amino acid ornithine.
Q3: Can you explain the structure-activity relationship (SAR) of this compound-containing compounds?
A: Research on cyclic β-casomorphin analogues reveals that incorporating this compound in the peptide sequence can significantly impact its interaction with opioid receptors. [] For example, substituting D-Orn with this compound in a cyclic peptide resulted in a compound (compound 7 in the study) exhibiting mixed mu agonist and partial delta agonist properties. [] This highlights the importance of the this compound residue in modulating the peptide's affinity and activity profile towards opioid receptors.
Q4: Are there any known instances of resistance or cross-resistance related to this compound?
A: While the provided research doesn't directly address resistance mechanisms associated with this compound, it's crucial to consider this aspect, especially in the context of its use in nNOS inhibitors. [] Further research is needed to explore potential resistance mechanisms and cross-resistance with other compounds targeting nNOS or related pathways.
Q5: What is the role of this compound in the biosynthesis of poly-D-Dab?
A: this compound is a key building block in the biosynthesis of γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), an antiviral compound found in Streptoalloteichus hindustanus. [] The enzyme PddB plays a crucial role in this pathway by catalyzing the racemization of this compound, converting it to its enantiomer L-2,4-Diaminobutyric acid. [] This racemization step is essential for providing the D-isomer of 2,4-Diaminobutyric acid required for the polymerization reaction carried out by poly-D-Dab synthetase.
Q6: How is this compound detected and analyzed in biological samples?
A6: While specific analytical methods for this compound aren't detailed in the provided research, common techniques for amino acid analysis include high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods can be adapted to detect and quantify this compound in various biological matrices.
Q7: What are the toxicological properties of this compound?
A: Research suggests that the neurotoxicity of this compound can vary depending on the route of administration. [] This highlights the need for careful consideration of administration routes and potential toxicological effects in research and therapeutic applications. Further research is necessary to fully elucidate the safety profile of this compound.
Q8: What are the potential applications of this compound in medicinal chemistry?
A: this compound shows promise as a building block for developing novel therapeutics. Its use in synthesizing dipeptide amides with selective inhibitory activity towards nNOS makes it a valuable target for designing drugs for neurological disorders associated with nitric oxide overproduction. [] Furthermore, understanding its role in poly-D-Dab biosynthesis could open avenues for developing novel antiviral agents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


